1-(Pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid
Overview
Description
1-(Pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C12H14N2O3. It is a derivative of piperidine and pyridine, featuring a piperidine ring substituted with a pyridin-2-ylcarbonyl group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 1-(Pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of piperidine-4-carboxylic acid with pyridine-2-carbonyl chloride under basic conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(Pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(Pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Piperidine-4-carboxylic acid: A simpler derivative with a piperidine ring and a carboxylic acid group.
Pyridine-2-carboxylic acid: A pyridine derivative with a carboxylic acid group at the 2-position.
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid: A similar compound with a pyrimidine ring instead of a pyridine ring
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
1-(Pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid, also known by its CAS number 67691-62-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyridine carbonyl group and a carboxylic acid. Its structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites. This inhibition can modulate metabolic pathways, making it a candidate for therapeutic applications in diseases where these pathways are dysregulated.
- Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways that are critical in cancer progression and other diseases.
Anticancer Properties
Research indicates that this compound has potential anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Study | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
FaDu (hypopharyngeal cancer) | 10.5 | Induced apoptosis | |
A549 (lung cancer) | 15.0 | Inhibited proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, which could lead to the development of new antibiotics.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
E. coli | 25 |
S. aureus | 30 |
Case Studies
- Antitumor Activity : A study conducted on xenograft models demonstrated that the administration of this compound significantly reduced tumor size compared to control groups. The study highlighted its potential as an effective treatment option for specific types of cancer.
- Mechanistic Insights : Another investigation focused on the molecular interactions of this compound with target kinases involved in cell signaling pathways. The results indicated that it could selectively inhibit certain kinases, leading to a decrease in cell proliferation rates.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Initial studies suggest moderate bioavailability and acceptable toxicity profiles in animal models, although further research is needed to establish comprehensive pharmacokinetic parameters.
Properties
IUPAC Name |
1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(10-3-1-2-6-13-10)14-7-4-9(5-8-14)12(16)17/h1-3,6,9H,4-5,7-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSXPCQHCMZSDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588115 | |
Record name | 1-(Pyridine-2-carbonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67691-62-7 | |
Record name | 1-(2-Pyridinylcarbonyl)-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67691-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Pyridine-2-carbonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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